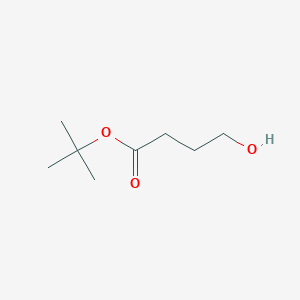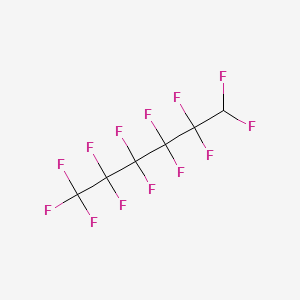
1H-Perfluorohexane
Vue d'ensemble
Description
1H-Perfluorohexane, as a member of the perfluorinated compounds (PFCs), is characterized by its strong carbon-fluorine bonds and resistance to degradation. It is used in various industrial applications, including surfactants and protective coatings, due to its ability to repel water and oil stains. PFCs like 1H-Perfluorohexane are globally present in the environment and have been detected in human biological samples, raising concerns about their potential impact on health and the environment .
Synthesis Analysis
The synthesis of related perfluoroalkyl compounds involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid, followed by treatment with triflic acid and benzene or fluorobenzene. This method has been used to produce various (1H,1H-perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates in good yields. Additionally, (trans-1H-Perfluoro-1-alkenyl)phenyliodonium triflates can be synthesized by dehydrofluorination of these compounds with a base .
Molecular Structure Analysis
The molecular structure of perfluorinated compounds, including 1H-Perfluorohexane, is characterized by a strong carbon-fluorine bond. Gas-phase electron diffraction studies of related perfluoro compounds have revealed detailed geometric parameters, such as bond lengths and angles, which are indicative of the robust and stable nature of these molecules .
Chemical Reactions Analysis
Perfluorinated compounds exhibit unique reactivity due to the strength of the C-F bond. For instance, thermolysis of certain perfluoroalkyl iodonium triflates can produce perfluoroalkyl triflates and iodobenzene, while others yield (Z)-1-iodo-1H-perfluoro-1-alkenes and phenyl triflate. The thermal decomposition of these compounds suggests an ionic mechanism involving various cationic species .
Physical and Chemical Properties Analysis
Perfluorohexane sulfonate (PFHxS), a closely related compound to 1H-Perfluorohexane, has been identified as a persistent organic pollutant due to its long half-life in human serum and potential neurotoxicity. The physical and chemical properties of PFHxS, such as its stability and resistance to degradation, have been a significant concern. Mechanochemical degradation using zero-valent iron and ferrate(VI) has shown promise in degrading PFHxS, highlighting the potential for developing effective treatment methods for these stable compounds .
Furthermore, the toxicokinetic behavior of perfluorohexanoic acid (PFHxA) in animal models has been studied, providing insights into the systemic exposure and clearance rates of these compounds. Such studies are crucial for understanding the environmental and health impacts of perfluorinated compounds .
Lastly, the liquid structure of perfluoroalkylalkanes has been probed using 129Xe NMR spectroscopy, revealing nano-segregation and the formation of mesophases in these substances. This segregation is driven by dispersion forces, which is unusual compared to common examples determined by hydrogen bonding and polarity .
Applications De Recherche Scientifique
Drug Encapsulation and Medical Applications : PFH has been successfully encapsulated in polymethylsilsesquioxane (PMSQ) using coaxial electrohydrodynamic atomisation (CEHDA) for medical applications. This method is suitable for preparing both micro- and nanoscale capsules. The encapsulation of a dye (Evans blue) was achieved by heating the capsules in the dye solution to vaporize the PFH core, enabling the inward diffusion of the liquid. This approach can be useful in the preparation of multicomponent and multifunctional micro- and nanoparticles (Chang, Stride, & Edirisinghe, 2009).
Extraction Capability : PFH, as a diluent, has shown a synergistic effect on the extraction capability of 1H,1H,2H,2H-Perfluorooctan-1-ol for salicylic acid. This is supported by experimental and computational investigations. The synergistic effect is attributed to interactions through hydrogen bonds (Wu et al., 2018).
Photoacoustic Therapy : PFH, combined with gold nanorods (AuNRs), has been used in photoacoustic therapy. Upon pulsed laser irradiation, PFH vaporization facilitates bubble implosion and shockwave generation, inducing apoptosis in cancer cells effectively (Zhong, Yang, & Xing, 2016).
Perfluorocarbon Nanoemulsions for Cancer Therapy and Imaging : PFH nanoemulsions (PFH-NEs) have been developed as drug-delivery vehicles and contrast agents for ultrasound and photoacoustic imaging of cancer. They are small (<100 nm), stable at physiological conditions, and can be used for multimodal imaging and as drug-loaded therapeutics via endocytosis (Fernandes et al., 2016).
Microemulsion Systems : PFH has been used in the study of aqueous microemulsion systems with the fluorinated surfactant tetraethylammonium perfluorooctylsulfonate (TEAFOS). This study observed the transition from threadlike micelles to spherical micelles solubilizing the oil, providing insights into the behavior of microemulsion systems (Johannessen, Walderhaug, & Balinov, 2004).
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRKJAHJGCPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CF2H, C6HF13 | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188995 | |
| Record name | 1H-Perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perfluorohexane | |
CAS RN |
355-37-3 | |
| Record name | 1H-Perfluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Perfluorohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-PERFLUOROHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


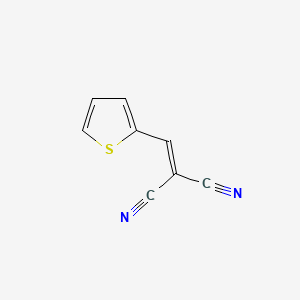
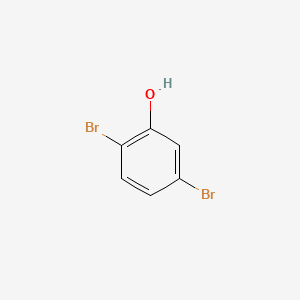
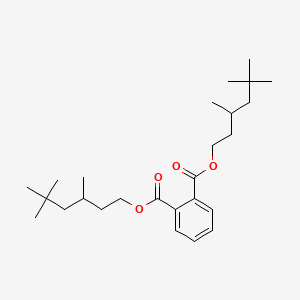
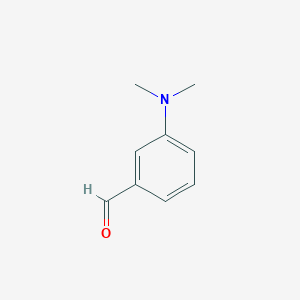
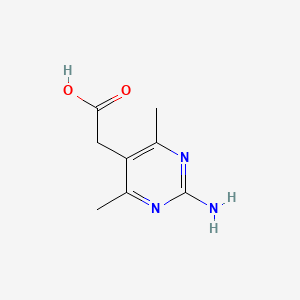
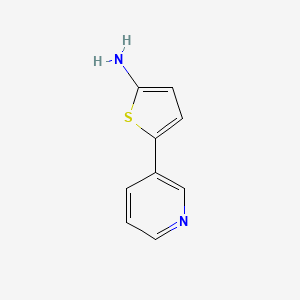
![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)
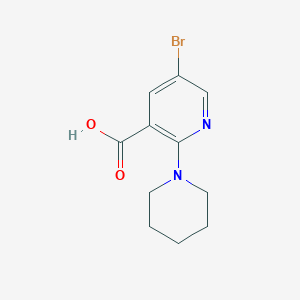
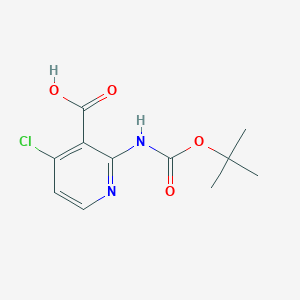
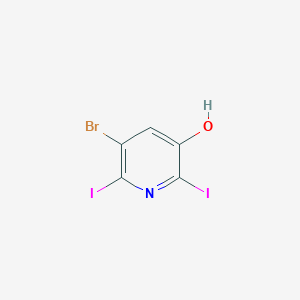
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)
